N-(3-Nitrobenzylidene)methanamine

Description

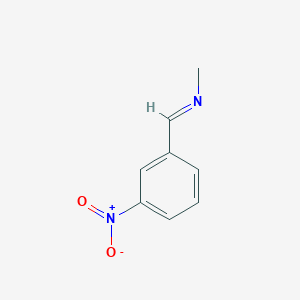

Structure

2D Structure

3D Structure

Properties

CAS No. |

121004-44-2 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

N-methyl-1-(3-nitrophenyl)methanimine |

InChI |

InChI=1S/C8H8N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-6H,1H3 |

InChI Key |

UCKLBPWHNHJTNH-UHFFFAOYSA-N |

SMILES |

CN=CC1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CN=CC1=CC(=CC=C1)[N+](=O)[O-] |

Synonyms |

N-(3-NITROBENZYLIDENE)METHANAMINE |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Nitrobenzylidene Methanamine

Conventional Condensation Strategies for Imine Formation

The traditional approach to synthesizing N-(3-Nitrobenzylidene)methanamine relies on the acid-catalyzed condensation of an amine and an aldehyde.

Amine-Aldehyde Condensation under Classical Conditions

The most common method for synthesizing this compound involves the direct condensation of 3-nitrobenzaldehyde (B41214) and methylamine (B109427). This reaction is typically carried out by refluxing equimolar amounts of the two reactants in a suitable solvent, such as ethanol (B145695) or methanol, for a period of 6 to 12 hours. The addition of an acid catalyst, like acetic acid, can accelerate the rate of imine formation. Following the reaction, the product is typically purified by recrystallization from ethanol or through column chromatography.

Role of Dehydrating Agents and Azeotropic Distillation in Imine Synthesis

The formation of an imine from an aldehyde and an amine is a reversible equilibrium reaction. To drive the reaction towards the product side and maximize the yield, the water formed as a byproduct must be removed. This is often accomplished through the use of dehydrating agents or by azeotropic distillation. walisongo.ac.idpsu.edu

A common technique involves the use of a Dean-Stark apparatus in conjunction with a solvent that forms an azeotrope with water, such as toluene. walisongo.ac.idnih.gov As the reaction mixture is heated, the water-toluene azeotrope distills off, is condensed, and collected in the trap, effectively removing water from the reaction and shifting the equilibrium towards the formation of the imine. walisongo.ac.idnih.gov This method has been successfully employed for the synthesis of related imines, achieving yields of around 80%. nih.gov Other dehydrating agents, such as molecular sieves, can also be added directly to the reaction mixture to absorb the water as it is formed. walisongo.ac.id

Advanced and Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis Utilizing Grinding Techniques

Mechanochemistry, which involves inducing reactions through mechanical force, has emerged as a powerful green alternative to traditional solvent-based synthesis. jocpr.comrsc.org For the synthesis of imines, this often involves the simple grinding of the aldehyde and amine together in a mortar and pestle, sometimes with a catalytic amount of acid. jocpr.com This solvent-free approach offers numerous advantages, including reduced waste, shorter reaction times, and often milder reaction conditions. jocpr.comrsc.org Studies on the synthesis of various imines using grinding techniques have demonstrated high yields and purity without the need for bulk solvents. jocpr.comorganic-chemistry.org This method is not only economically and environmentally advantageous but can also lead to improved yields and selectivity. jocpr.com

Synthesis via Solid Carbamate (B1207046) Precursors

An alternative approach to imine synthesis involves the use of solid carbamate precursors. For instance, methyl carbamate can be used as a source of methylamine. The synthesis of N-methyl carbamates can be achieved through the reaction of methylamine with diphenyl carbonate. google.com These carbamates can then be utilized in subsequent reactions. While not a direct synthesis of this compound, this methodology highlights the use of stable, solid precursors for generating the required amine in situ, which can be advantageous in certain synthetic contexts.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.netajrconline.org This method has been successfully applied to the synthesis of a wide variety of imines. researchgate.net The reaction is typically carried out by irradiating a mixture of the aldehyde and amine, sometimes with a small amount of a high-boiling point, non-volatile solvent or "wetting reagent" like β-ethoxyethanol, in a microwave reactor. researchgate.net The rapid and efficient heating provided by microwave irradiation can lead to significantly higher yields in a fraction of the time compared to conventional heating methods. researchgate.netajrconline.org For example, various imines have been synthesized in high yields (91-98%) in just 1.0-1.5 minutes under microwave irradiation. researchgate.net This approach is also amenable to solvent-free conditions, further enhancing its green credentials. researchgate.netscirp.org The synthesis of related nitro-containing heterocyclic compounds has also been effectively achieved using microwave assistance. nih.govnih.govblucher.com.br

Summary of Synthetic Approaches

The table below provides a comparative overview of the different synthetic methodologies for this compound and related imines.

| Synthetic Method | Key Features | Typical Conditions | Advantages |

| Conventional Condensation | Direct reaction of aldehyde and amine. | Reflux in solvent (e.g., ethanol) with acid catalyst for 6-12 hours. | Well-established, straightforward procedure. |

| Azeotropic Distillation | Removal of water byproduct to drive equilibrium. | Reflux in a solvent forming an azeotrope with water (e.g., toluene) using a Dean-Stark trap. walisongo.ac.idnih.gov | Improved yields by shifting the reaction equilibrium. |

| Mechanochemical Grinding | Solvent-free reaction induced by mechanical force. | Grinding of reactants at room temperature, sometimes with a catalytic amount of acid. jocpr.comrsc.org | Environmentally friendly, reduced waste, shorter reaction times. jocpr.com |

| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. | Irradiation of reactants, often solvent-free or with a wetting reagent, for a few minutes. researchgate.netajrconline.org | Dramatically reduced reaction times, high yields, energy efficient. researchgate.net |

Optimization of Reaction Parameters and Yields

The synthesis of this compound, an imine, is typically achieved through the condensation reaction between 3-nitrobenzaldehyde and methanamine. The efficiency and yield of this reaction are highly dependent on various parameters, including the choice of catalyst, solvent, and reaction time. Research into the optimization of these conditions aims to maximize product yield while minimizing reaction time and environmental impact.

The formation of imines from aromatic aldehydes can be significantly influenced by the use of catalysts. A variety of heterogeneous catalysts have been investigated for their efficacy in promoting this type of condensation reaction. Studies have shown that acidic catalysts are particularly effective. For instance, the use of solid acid catalysts like Amberlyst® 15 has demonstrated considerable success in affording high yields of imines under mild, solvent-free conditions. peerj.com

Optimization trials involving different heterogeneous catalysts for imine synthesis have been conducted to identify the most efficient options. These trials often compare the performance of various catalysts under standardized conditions, measuring the reaction time and the yield of the isolated product. The results from such studies provide valuable insights into the catalytic activity and selectivity for imine formation.

Beyond the choice of catalyst, the quantity of the catalyst used also plays a critical role in the reaction's outcome. Optimization studies have explored the effect of varying the amount of the chosen catalyst to find the ideal balance between catalytic activity and cost-effectiveness. It has been observed that for certain catalysts, a relatively small amount is sufficient to achieve high yields in short reaction times. peerj.com For example, when using Amberlyst® 15 for the synthesis of a similar imine, it was found that 0.2 g of the catalyst for a 5 mmol scale reaction provided excellent results. peerj.com

The following tables present data from research findings on the optimization of reaction parameters for imine synthesis, which are applicable to the synthesis of this compound.

Table 1: Optimization Trials of Various Heterogeneous Catalysts

This table details the effectiveness of different catalysts on the yield of an imine synthesis reaction between an aromatic aldehyde and an amine at room temperature. peerj.com

| Entry | Catalyst | Catalyst Amount (g) | Reaction Time (h) | Yield (%) |

| 1 | None | N/A | 9.5 | 81 |

| 2 | Anhydrous MgSO₄ | 1.00 | 8 | 88 |

| 3 | Molecular sieves (3Å) | 0.50 | 6.5 | 98 |

| 4 | Molecular sieves (4Å) | 0.50 | 4 | 94 |

| 5 | Amberlyst® A-21 | 1.50 | 2 | 78 |

| 6 | Amberlyst® 15 | 1.50 | 2 | 86 |

| 7 | Montmorillonite K-10 | 0.30 | 2.5 | 95 |

| 8 | Acidic alumina (B75360) | 1.25 | 2 | 97 |

| 9 | Neutral alumina | 1.25 | 2.5 | 75 |

| 10 | Basic alumina | 1.25 | 2 | 49 |

Table 2: Optimization Trials Varying the Amount of Amberlyst® 15 Catalyst

This table illustrates how changing the quantity of Amberlyst® 15 affects the reaction time and yield for the synthesis of an imine from an aromatic aldehyde and an amine. peerj.com

| Entry | Quantity of Amberlyst® 15 (g) | Reaction Time (h) | Yield (%) |

| 1 | 1.50 | 2 | 86 |

| 2 | 1.00 | 2 | 89 |

| 3 | 0.50 | 2 | 94 |

| 4 | 0.30 | 2 | 99 |

| 5 | 0.20 | 2 | 99 |

| 6 | 0.10 | 3 | 99 |

| 7 | 0.05 | 4 | 99 |

The data indicates that while the uncatalyzed reaction does proceed, the introduction of a catalyst significantly improves the yield and reduces the reaction time. peerj.com Molecular sieves and acidic alumina show very high yields, as does Montmorillonite K-10. peerj.com Amberlyst® 15 also proves to be a highly effective catalyst, with further optimization showing that even small amounts can lead to near-quantitative yields. peerj.com Specifically, as little as 0.2 g of Amberlyst® 15 can produce a 99% yield in just 2 hours. peerj.com These findings underscore the importance of catalyst selection and optimization in the synthesis of this compound and related imines.

Elucidation of Reaction Mechanisms and Kinetic Studies Involving N 3 Nitrobenzylidene Methanamine

Detailed Mechanistic Pathways of Imine Formation and Hydrolysis

The formation of N-(3-Nitrobenzylidene)methanamine proceeds via a nucleophilic addition-elimination reaction, a classic example of Schiff base condensation. The generally accepted mechanism involves a two-stage process that is typically acid-catalyzed. khanacademy.orglibretexts.orgmasterorganicchemistry.com

Imine Formation:

The reaction is initiated by the nucleophilic attack of the primary amine (methylamine) on the electrophilic carbonyl carbon of 3-nitrobenzaldehyde (B41214). This step leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. khanacademy.orgmasterorganicchemistry.com This intermediate is generally unstable and exists in equilibrium with the starting materials.

Hydrolysis:

The hydrolysis of this compound is the reverse of its formation and is also typically acid-catalyzed. The process begins with the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. A water molecule then acts as a nucleophile, attacking the imine carbon to form a protonated carbinolamine intermediate. Subsequent proton transfer from the oxygen to the nitrogen atom, followed by the cleavage of the C-N bond, regenerates the 3-nitrobenzaldehyde and methylamine (B109427). The rate of hydrolysis is pH-dependent. nih.gov

Kinetic Investigations of Reaction Rates and Orders

Kinetic studies of imine formation and hydrolysis provide valuable information about the reaction mechanism, including the rate-determining step. The rate of formation of imines, including this compound, is known to be pH-dependent, with the maximum rate typically observed in weakly acidic conditions (around pH 4-5). khanacademy.org At very low pH, the amine nucleophile is protonated, reducing its nucleophilicity and slowing the reaction. Conversely, at high pH, there is an insufficient concentration of acid to catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.

The hydrolysis of methenamine, a related compound, has been shown to be pH-dependent, with the half-life decreasing significantly as the pH becomes more acidic. nih.gov For the acid-catalyzed hydrolysis of esters, the rate law is often expressed as Rate = k[H⁺][ester], demonstrating first-order kinetics with respect to both the acid catalyst and the ester. A similar relationship can be expected for the acid-catalyzed hydrolysis of imines. Computational studies on the alkaline hydrolysis of RDX, a nitro compound, indicate a multi-step process with the reaction rate increasing significantly with an increase in pH. nih.gov

Studies on Transimination Reactions and Equilibrium Dynamics

Transimination, or imine exchange, is a reaction in which an existing imine reacts with a new amine to form a new imine, releasing the original amine. This process is crucial in dynamic covalent chemistry and biological systems. This compound is a suitable candidate for such studies due to the reversible nature of its imine bond. researchgate.net

Studies have shown that sterically unhindered imines can undergo rapid transimination at room temperature in various non-aqueous solvents, even without the presence of a proton or metal catalyst. oxinst.com The mechanism is proposed to involve a concerted nucleophilic addition of the incoming amine to the C=N bond and proton transfer from the amine to the imine nitrogen via a highly imbalanced transition state. oxinst.com The equilibrium of a transimination reaction is governed by the relative stabilities of the reacting imine and the newly formed imine, as well as the relative concentrations of the amines.

Influence of Substituent Electronic Effects on Reactivity

The electron-withdrawing nature of the 3-nitro group in this compound has a significant impact on its reactivity. The nitro group deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it increases the electrophilicity of the imine carbon. This makes the imine more susceptible to nucleophilic attack, which can influence the rates of both hydrolysis and transimination.

The Hammett equation provides a quantitative means to assess the electronic effects of substituents on the rates and equilibria of reactions of benzene (B151609) derivatives. rsc.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which is positive for electron-withdrawing groups like the nitro group), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). For reactions where a negative charge develops in the transition state, ρ is positive. Conversely, for reactions where a positive charge develops, ρ is negative.

In the hydrolysis of substituted benzoic acid esters, a nitro substituent increases the reaction rate. libretexts.org This is because the electron-withdrawing nitro group stabilizes the developing negative charge on the carbonyl oxygen in the transition state of the rate-determining step (nucleophilic attack by hydroxide). Similarly, for the hydrolysis of this compound, the 3-nitro group is expected to increase the rate of nucleophilic attack by water. Hammett plots for the hydrolysis of nitrophenyl benzoate (B1203000) esters have shown a correlation between the electronic nature of the substituent and the reaction kinetics. libretexts.orgresearchgate.net

Catalytic Effects on Imine Formation and Transformation

The formation and transformation of imines are often accelerated by catalysts.

Acid Catalysis: As previously mentioned, both the formation and hydrolysis of this compound are typically catalyzed by acids. researchgate.net Brønsted acids protonate the carbonyl oxygen during formation, making the carbonyl carbon more electrophilic. In the hydrolysis reaction, the acid protonates the imine nitrogen, activating the imine for nucleophilic attack by water. khanacademy.orglibretexts.org

Lewis Acid Catalysis: Lewis acids can also be employed to catalyze imine-related reactions. They function by coordinating to the carbonyl oxygen or the imine nitrogen, thereby increasing the electrophilicity of the carbon atom. Various Lewis acids, such as ZnCl₂, have been shown to be effective in promoting N-formylation of amines and in the synthesis of diarylmethylamines. x-mol.comresearchgate.net In some cases, a synergistic effect between a Lewis acid and a transition metal catalyst has been observed. nih.gov While specific studies on the Lewis acid catalysis of this compound formation are not detailed in the provided search results, the general principles suggest that Lewis acids could be effective catalysts for this transformation.

Base Catalysis: While less common for imine formation from primary amines and aldehydes, bases can play a role in related reactions. For instance, in transamination reactions, a base can facilitate the 1,3-proton shift that is often the rate-limiting step.

Identification and Characterization of Reaction Intermediates

The primary intermediate in the formation of this compound is the carbinolamine . khanacademy.orgmasterorganicchemistry.com This tetrahedral intermediate is formed by the nucleophilic addition of methylamine to 3-nitrobenzaldehyde. Carbinolamines are often transient and difficult to isolate, but their existence can be inferred from kinetic data and, in some cases, they can be observed spectroscopically or trapped chemically.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing reaction intermediates. In the reaction of 3-nitrobenzaldehyde with an amine, the formation of the carbinolamine would be indicated by the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of new signals corresponding to the methine proton of the carbinolamine and the protons on the nitrogen and oxygen atoms. oxinst.comoxinst.com For example, in the reduction of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol, the aldehyde proton signal at δ 10.14 disappears, and new peaks for the CH₂ group (δ 4.81) and the OH group (δ 2.41) appear. oxinst.com A similar change would be expected upon carbinolamine formation.

Trapping of Intermediates: In some cases, reactive intermediates can be "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product. While no specific examples of trapping the carbinolamine intermediate in the synthesis of this compound were found in the provided search results, this is a common technique used in mechanistic studies. Another key intermediate, the iminium ion , is formed upon the dehydration of the carbinolamine. libretexts.orglibretexts.org Its presence is often inferred from the mechanism of acid catalysis.

Advanced Spectroscopic Characterization of N 3 Nitrobenzylidene Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of each atom within the N-(3-Nitrobenzylidene)methanamine molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Azomethine Protons and Aromatic Signals

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. In this compound, two key regions of the spectrum are of particular diagnostic importance: the azomethine proton and the aromatic protons.

The azomethine proton (-CH=N-), a defining feature of imines, typically appears as a sharp singlet in the downfield region of the spectrum, generally between δ 8.0 and 9.9 ppm. researchgate.netrsc.org For a closely related compound, N-(4-fluoro-3-nitrobenzylidene)-4-(alkyloxy)aniline, the azomethine proton signal was observed as a singlet at δ 9.85 ppm. semanticscholar.org Another similar nitro-substituted azomethine derivative showed this signal at δ 8.70 ppm. semanticscholar.org This significant downfield shift is due to the deshielding effect of the adjacent double bond and the nitrogen atom. The integration of this signal corresponds to a single proton, confirming the presence of the imine group.

The aromatic protons of the 3-nitrophenyl ring exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, typically from δ 7.0 to 9.0 ppm. researchgate.net The exact chemical shifts and coupling constants depend on the substitution pattern. For the 3-nitro substituent, one would expect to see distinct signals for the protons at positions 2, 4, 5, and 6 of the benzene (B151609) ring. For instance, a related nitrobenzylidene derivative displayed aromatic proton signals as multiplets in the ranges of δ 8.49-8.50 ppm, δ 8.15-8.23 ppm, and δ 7.16-7.39 ppm. semanticscholar.org

Table 1: Typical ¹H NMR Chemical Shifts for this compound Moieties

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Azomethine (-CH=N-) | 8.5 - 9.9 | Singlet (s) |

| Aromatic (Ar-H) | 7.0 - 9.0 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Imine Carbons and Aromatic Frameworks

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, the imine carbon and the carbons of the aromatic ring are of primary interest.

The imine or azomethine carbon (-C=N-) is particularly characteristic, resonating significantly downfield in a region typically between δ 155 and 170 ppm. researchgate.netderpharmachemica.com This deshielding is a direct result of its sp² hybridization and its bond to the electronegative nitrogen atom. In studies of similar Schiff bases, the azomethine carbon signal has been unambiguously assigned to peaks appearing at δ 162.5 and 163.0 ppm. rsc.org

The carbons of the aromatic framework appear in the range of δ 110 to 160 ppm. oregonstate.eduudel.edu The carbon atom attached to the nitro group (C-NO₂) is expected to be significantly deshielded. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of both the imine and the nitro substituents. Quaternary carbons, those not attached to any protons like the one bonded to the imine group, often show weaker signals in the spectrum. huji.ac.il For example, the ¹³C NMR spectrum of a related nitro-substituted aromatic compound showed aromatic carbon signals at δ 159.21, 157.17, 151.60, 141.14, 134.21, 130.95, 129.49, 129.17, 125.17, 124.18, 122.32, 115.61, and 115.08 ppm. semanticscholar.org

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Moieties

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Imine (-C=N-) | 155 - 170 |

| Aromatic (Ar-C) | 110 - 160 |

| Methyl (-N-CH₃) | ~28 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Analysis of C=N Stretching Vibrations

The stretching vibration of the carbon-nitrogen double bond (νC=N) of the azomethine group is a key diagnostic peak in the IR spectrum of this compound. This absorption band is typically observed in the region of 1650-1600 cm⁻¹. derpharmachemica.comsamipubco.comjournals-sathyabama.com Its exact position can be influenced by the electronic nature of the substituents on both the aromatic ring and the nitrogen atom. For a similar nitro-substituted azomethine, this C=N stretching vibration was reported at 1612 cm⁻¹. semanticscholar.org The intensity of this band can vary from medium to strong. In metal complexes of Schiff bases, this frequency often shifts to a lower wavenumber, indicating coordination of the azomethine nitrogen to the metal ion. jetir.orgijcrt.org

Characterization of Nitro Group Vibrations

The nitro (NO₂) group provides very strong and characteristic absorption bands in the IR spectrum, making its identification straightforward. spectroscopyonline.com Aromatic nitro compounds display two distinct stretching vibrations:

Asymmetric N-O stretching (νas(NO₂)) : This appears as a strong band in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.comquora.com

Symmetric N-O stretching (νs(NO₂)) : This also appears as a strong band, but at a lower frequency, typically between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comquora.com

The high intensity of these bands is due to the large change in dipole moment associated with the N-O bond stretching. spectroscopyonline.com The presence of this pair of intense peaks is a unique and reliable indicator of a nitro group. spectroscopyonline.com For instance, a nitro-substituted azomethine derivative exhibited these bands at 1552 cm⁻¹ (asymmetric) and 1360 cm⁻¹ (symmetric). semanticscholar.org A nitro group also shows a bending vibration, which typically gives rise to a medium intensity peak in the 890-835 cm⁻¹ range. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Azomethine | C=N Stretch | 1650 - 1600 | Medium to Strong |

| Nitro | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Nitro | Symmetric N-O Stretch | 1360 - 1290 | Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions involving the benzene ring, the nitro group, and the imine moiety.

Based on studies of nitrobenzaldehydes, which are structurally similar precursors, the electronic spectrum can be interpreted as follows: uni-muenchen.denih.gov

A strong absorption band is typically observed around 250 nm. This is assigned to a π→π* transition primarily involving the nitro group and the benzene ring. uni-muenchen.denih.gov

A band of intermediate intensity is often found near 300 nm, which is dominated by π→π* excitations within the aromatic system. uni-muenchen.denih.gov

A weak absorption band can be present at longer wavelengths, around 350 nm. This is attributed to a forbidden n→π* transition, likely originating from the lone pair of electrons on the nitrogen of the imine group or the oxygens of the nitro group. uni-muenchen.denih.gov

The conjugation between the phenyl ring and the C=N double bond, along with the powerful electron-withdrawing effect of the nitro group, influences the energy levels of the molecular orbitals and thus the wavelengths of these transitions.

Table 4: Expected UV-Vis Absorption Maxima (λmax) and Transitions for this compound

| Approximate λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| ~250 | High (~10,000 M⁻¹cm⁻¹) | π→π* (Nitro-Aromatic) |

| ~300 | Intermediate (~1,000 M⁻¹cm⁻¹) | π→π* (Aromatic) |

| ~350 | Low (~100 M⁻¹cm⁻¹) | n→π* (Imine/Nitro) |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₈H₈N₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this molecule under electron ionization (EI) is expected to follow pathways characteristic of aromatic nitro compounds and Schiff bases. miamioh.edudergipark.org.tr A primary fragmentation event for aromatic nitro compounds often involves the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂) or as nitric oxide (NO) followed by a carbonyl loss. nih.govacs.org Another significant fragmentation pathway for Schiff bases is the cleavage of the bonds adjacent to the imine group (C=N).

Key expected fragmentation pathways for this compound include:

Loss of the Nitro Group: The molecular ion may lose a •NO₂ radical (46 Da) or a •NO radical (30 Da). The loss of •NO₂ is a common feature in the mass spectra of aromatic nitro compounds. nih.gov

Cleavage around the Imine Bond: Scission of the N-C single bond (α-cleavage) can lead to the formation of a stable methylaminium cation or a 3-nitrobenzylidene radical.

Loss of a Hydrogen Atom: The loss of a hydrogen atom from the molecular ion can produce a significant [M-1]⁺ peak, a common feature for amines. miamioh.edu

A plausible fragmentation pattern is detailed in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 166 | [C₈H₈N₂O₂]⁺ | Molecular Ion [M]⁺ |

| 150 | [C₈H₈N₂O]⁺ | [M - O]⁺ |

| 136 | [C₈H₈N]⁺ | [M - NO₂]⁺ |

| 120 | [C₇H₄NO₂]⁺ | Cleavage of N-CH₃ bond |

| 106 | [C₇H₆N]⁺ | Cleavage of C=N bond |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment |

| 30 | [CH₄N]⁺ | [CH₃NH]⁺ fragment |

X-ray Crystallography for Solid-State Structure Determination

Based on analogous compounds, this compound is likely to crystallize in a common space group such as monoclinic P2₁/c or orthorhombic Pbca. mdpi.com The fundamental geometric parameters, including bond lengths and angles, can be predicted with high confidence. The C=N imine bond is expected to have a length of approximately 1.28 Å. The geometry around the nitro group and its connection to the aromatic ring is also of key interest, with expected C-N and N-O bond lengths reflecting its electron-withdrawing nature.

Table 2: Expected Geometric Parameters for this compound

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | ||

| C=N (Imine) | ~ 1.28 | |

| C-NO₂ | ~ 1.47 | |

| N-O (Nitro) | ~ 1.22 | |

| N-CH₃ | ~ 1.46 | |

| Bond Angles (°) | ||

| C-C-N (Imine) | ~ 121 | |

| C-N=C | ~ 118 | |

| O-N-O (Nitro) | ~ 124 |

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces. The presence of the electron-withdrawing nitro group and multiple C-H bonds creates opportunities for specific, directional interactions.

C—H⋯O Contacts: Weak hydrogen bonds of the C—H⋯O type are anticipated to be significant in the crystal structure. The oxygen atoms of the nitro group are strong hydrogen bond acceptors, and they are likely to interact with hydrogen atoms from the aromatic ring and the methyl group of neighboring molecules, linking them into extended networks. nih.gov

A key conformational feature is the dihedral angle between the plane of the 3-nitrophenyl ring and the plane containing the C=N-C fragment. In many N-benzylideneaniline derivatives, this angle is non-zero, indicating a twisted conformation, which helps to minimize steric hindrance. researchgate.net For this compound, a similar twist is expected. The nitro group itself may also be slightly twisted out of the plane of the benzene ring due to crystal packing forces. mdpi.com

Table 3: Key Expected Dihedral and Torsion Angles for this compound

| Angle Description | Atoms Involved | Expected Value (°) | Significance |

| Imine Torsion Angle | C(ring)-C=N-C(methyl) | ~ 180 | Defines the E (trans) configuration |

| Phenyl-Imine Dihedral Angle | C-C-C=N | 10 - 40 | Describes the twist of the phenyl ring |

| Nitro Group Twist Angle | C-C-N-O | 0 - 20 | Indicates planarity with the aromatic ring |

Computational Chemistry and Theoretical Investigations of N 3 Nitrobenzylidene Methanamine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov DFT methods are used to determine the ground-state electronic structure and to optimize the molecular geometry. semanticscholar.org

The first step in a theoretical investigation is to find the most stable three-dimensional arrangement of atoms, known as structural optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure on the potential energy surface is located. semanticscholar.org For a flexible molecule like N-(3-nitrobenzylidene)methanamine, which has rotatable bonds—notably the C-N single bonds and the bond between the phenyl ring and the imine carbon—a conformational analysis is crucial. This analysis explores different spatial arrangements (conformers) by rotating these bonds to identify the global minimum energy conformation, which is the most stable and thus most populated form of the molecule under normal conditions.

Once the optimized geometry is obtained, various electronic properties can be calculated to describe the molecule's charge distribution and stability. Key properties include:

Total Energy: The total electronic energy of the molecule in its optimized state, which is a measure of its stability.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater willingness to donate electrons to an electrophile.

LUMO: This orbital is the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A small energy gap implies that the molecule can be easily excited, correlating with higher chemical reactivity. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and enhanced reactivity toward nucleophiles.

Below is a representative table outlining the kind of data generated from an FMO analysis.

| Parameter | Energy (eV) | Description |

| EHOMO | TBD | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | TBD | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | TBD | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic distribution on the molecular surface. deeporigin.comwolfram.com It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

The color scheme typically follows this convention:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for attack by electrophiles. In this compound, these regions are expected around the oxygen atoms of the nitro group.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to attack by nucleophiles. Positive regions might be found around the hydrogen atoms, particularly the imine hydrogen.

Green/Yellow: Regions of neutral or intermediate potential.

The MEP map provides a clear, intuitive picture of the charge landscape of the molecule. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wisc.edu This method quantifies the delocalization of electron density, often referred to as hyperconjugation, by examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

The key insights from NBO analysis include:

Natural Atomic Charges: A more chemically intuitive representation of atomic charges compared to other methods.

Donor-Acceptor Interactions: It identifies stabilizing interactions, such as the delocalization of electron density from a lone pair or a bonding orbital into an empty antibonding orbital. The energy associated with these interactions (E(2)) quantifies their importance. taylorfrancis.com For this compound, significant interactions would be expected involving the π-systems of the benzene (B151609) ring and the C=N double bond, as well as the lone pairs on the nitrogen and oxygen atoms. longdom.org

A typical NBO analysis would yield data in the following format:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| TBD | TBD | TBD | e.g., LP(N) -> π(C=C) |

| TBD | TBD | TBD | e.g., π(C=C) -> π(C=N) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Absorption Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate excited states and predict electronic absorption spectra, such as UV-Vis spectra. mdpi.comcore.ac.uk This method calculates the energies of vertical electronic transitions from the ground state to various excited states. rsc.org

The output of a TD-DFT calculation provides:

Maximum Absorption Wavelength (λmax): The wavelength at which the molecule absorbs light most strongly.

Oscillator Strength (f): A measure of the intensity of the electronic transition.

Orbital Contributions: The specific molecular orbitals involved in the transition (e.g., π→π, n→π). rsc.org

For this compound, the presence of the nitrobenzene and imine chromophores would lead to characteristic π→π* and potentially n→π* transitions in the UV-Vis spectrum. researchgate.net Comparing the theoretically calculated spectrum with an experimentally measured one is a standard method for validating the computational approach. mdpi.com

The results are often summarized in a table like the one below.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | TBD | TBD | e.g., HOMO → LUMO |

| S0 → S2 | TBD | TBD | e.g., HOMO-1 → LUMO |

Quantum Chemical Descriptors and Correlation with Experimental Data

Information and data for this section are not available in the public domain based on the conducted searches. Original theoretical and experimental research would be required to generate the specific findings requested for this compound.

Organic Transformations and Synthetic Utility of N 3 Nitrobenzylidene Methanamine

Role as a Versatile Synthetic Intermediate in Modern Organic Synthesis

N-(3-Nitrobenzylidene)methanamine, a Schiff base derived from 3-nitrobenzaldehyde (B41214) and methylamine (B109427), serves as a valuable and versatile intermediate in modern organic synthesis. The presence of both an electrophilic imine carbon and a nitro-substituted aromatic ring provides multiple reaction sites, allowing for a diverse range of chemical transformations. This dual reactivity enables its use as a building block for the construction of complex molecular architectures, particularly in the synthesis of nitrogen-containing compounds.

The imine functionality (C=N) is a key reactive center, participating in a variety of addition and cycloaddition reactions. The electron-withdrawing nature of the 3-nitro group enhances the electrophilicity of the imine carbon, making it more susceptible to attack by nucleophiles. This electronic feature modulates the reactivity of the molecule and influences the course of its reactions.

Furthermore, the nitro group itself can be chemically modified, most commonly through reduction to an amino group. This transformation opens up additional avenues for derivatization, allowing for the introduction of new functionalities and the synthesis of a broader scope of compounds. The strategic placement of the nitro group at the meta position of the benzene (B151609) ring also influences the regioselectivity of reactions involving the aromatic system. The synthetic utility of this compound is thus rooted in the orchestrated reactivity of its constituent functional groups, making it a key precursor for the synthesis of various organic molecules, including heterocyclic compounds and substituted amines.

Nucleophilic Addition Reactions to the Imine Moiety

The carbon-nitrogen double bond in this compound is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This inherent polarity makes the imine group susceptible to nucleophilic attack. A wide array of nucleophiles can add across the C=N bond, leading to the formation of a new carbon-nucleophile bond and the corresponding N-substituted amine.

One of the most common examples of nucleophilic addition to imines is the reaction with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions provide a direct and efficient method for the formation of carbon-carbon bonds. For instance, the addition of a Grignard reagent to this compound would yield a secondary amine after acidic workup. The general scheme for this reaction is depicted below:

Reaction Scheme: Addition of Grignard Reagent to this compound

| Reactant 1 | Reactant 2 | Product (after hydrolysis) |

| This compound | R-MgX | N-(1-(3-nitrophenyl)alkyl)methanamine |

Other nucleophiles that can add to the imine moiety include cyanides, enolates, and hydrides. The addition of hydrogen cyanide (HCN) or a cyanide salt leads to the formation of α-aminonitriles, which are valuable precursors for the synthesis of α-amino acids. The reduction of the imine with hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), results in the formation of the corresponding secondary amine, N-(3-nitrobenzyl)methanamine.

Cycloaddition Reactions (e.g., [2+n] Cycloadditions)

The imine functionality of this compound can participate in various cycloaddition reactions, acting as a 2π component. These reactions are powerful tools for the construction of cyclic structures, particularly heterocycles, in a stereocontrolled manner.

A notable example is the [2+2] cycloaddition with ketenes to form β-lactams (azetidin-2-ones). Ketenes, which can be generated in situ from acyl chlorides and a tertiary amine, react with the C=N bond of the imine to afford the four-membered β-lactam ring. The Staudinger synthesis is a well-established method for this transformation.

Another important class of cycloadditions involving imines is the [3+2] cycloaddition with 1,3-dipoles. For instance, azomethine ylides, generated from the thermal or photochemical ring-opening of aziridines or by the deprotonation of iminium salts, can react with the imine of this compound to produce five-membered heterocyclic rings like pyrrolidines. Similarly, nitrones can undergo [3+2] cycloaddition with the imine to yield isoxazolidine derivatives.

The general scheme for a [2+2] cycloaddition is as follows:

Reaction Scheme: [2+2] Cycloaddition with a Ketene

| Imine | Ketene | Product |

| This compound | R₂C=C=O | 1-methyl-4-substituted-3-(3-nitrophenyl)azetidin-2-one |

Derivatization Pathways and Synthesis of Related Schiff Base Compounds

This compound serves as a foundational molecule for the synthesis of a wide array of related Schiff base compounds. The primary route for its derivatization involves the modification of either the aldehyde or the amine precursor before the condensation reaction.

By employing substituted methylamines or other primary amines in the condensation reaction with 3-nitrobenzaldehyde, a library of N-substituted imines can be generated. For example, reacting 3-nitrobenzaldehyde with aniline or substituted anilines yields the corresponding N-aryl imines. Similarly, using different aliphatic amines allows for the introduction of various alkyl groups on the nitrogen atom.

Conversely, the aromatic ring of the benzaldehyde moiety can be modified. Starting with differently substituted nitrobenzaldehydes (e.g., with additional methoxy (B1213986), halogen, or alkyl groups) and reacting them with methylamine will produce a range of Schiff bases with varied electronic and steric properties.

The general synthetic route for Schiff base formation is the condensation of a primary amine with an aldehyde, typically under acid catalysis with azeotropic removal of water.

Table of Synthesized Schiff Bases from 3-Nitrobenzaldehyde

| Amine | Resulting Schiff Base |

| Methylamine | This compound |

| Aniline | N-(3-Nitrobenzylidene)aniline nih.gov |

| Ethylamine | N-(3-Nitrobenzylidene)ethanamine |

| Benzylamine | N-(3-Nitrobenzylidene)-1-phenylmethanamine |

Catalytic Applications in Various Organic Reactions

Metal complexes of Schiff bases are known to catalyze a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, manganese, cobalt, and nickel complexes of Schiff bases have been investigated as catalysts for oxidation reactions, such as the epoxidation of alkenes and the oxidation of alcohols.

The catalytic activity of these complexes often arises from the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrates. The Schiff base ligand plays a crucial role in stabilizing the metal center and influencing the selectivity of the reaction. While specific catalytic applications of this compound complexes are not extensively reported, the general principles of Schiff base catalysis suggest its potential in this area.

Formation of Diverse Heterocyclic Frameworks (e.g., Imidazolinones, Oxazepines, Thiazolidinones)

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The imine bond is the key reactive site for the cyclization reactions that lead to these frameworks.

Imidazolinones: The synthesis of imidazolinones can be achieved through various routes. One common method involves the reaction of an α-amino acid ester with the imine.

Oxazepines: 1,3-Oxazepines can be synthesized via a [5+2] cycloaddition reaction between the imine and an anhydride, such as maleic anhydride or phthalic anhydride. In this reaction, the imine acts as the 2-atom component.

Thiazolidinones: The reaction of this compound with thioglycolic acid is a well-established method for the synthesis of 4-thiazolidinones. This reaction proceeds via a cyclocondensation mechanism where the thiol group of thioglycolic acid adds to the imine carbon, followed by intramolecular cyclization with the elimination of a water molecule.

Table of Heterocyclic Frameworks from this compound

| Heterocycle | Key Reagent(s) | General Reaction Type |

| Imidazolinones | α-amino acid derivatives | Condensation/Cyclization |

| Oxazepines | Anhydrides (e.g., maleic anhydride) | [5+2] Cycloaddition |

| Thiazolidinones | Thioglycolic acid | Cyclocondensation |

Reductive Transformations

The this compound molecule contains two primary reducible functional groups: the imine (C=N) double bond and the aromatic nitro group (NO₂). The selective reduction of one or both of these groups provides access to different classes of compounds.

Reduction of the Imine Group: The imine can be selectively reduced to the corresponding secondary amine, N-(3-nitrobenzyl)methanamine. This is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is a common method for the synthesis of secondary amines.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH₂) to form N-(3-aminobenzylidene)methanamine. This reduction can be carried out using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or by using metals in acidic media (e.g., Sn/HCl, Fe/HCl).

Simultaneous Reduction of Both Groups: Using stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions, it is possible to reduce both the imine and the nitro group simultaneously. This would lead to the formation of N-(3-aminobenzyl)methanamine.

Table of Reductive Transformations

| Reducing Agent | Functional Group Reduced | Product |

| Sodium Borohydride (NaBH₄) | Imine (C=N) | N-(3-nitrobenzyl)methanamine |

| Tin/HCl (Sn/HCl) | Nitro (NO₂) | N-(3-aminobenzylidene)methanamine |

| Lithium Aluminum Hydride (LiAlH₄) | Imine and Nitro | N-(3-aminobenzyl)methanamine |

Advanced Materials Science and Supramolecular Chemistry Involving N 3 Nitrobenzylidene Methanamine

Applications in Nonlinear Optical Materials

Organic molecules with significant nonlinear optical (NLO) properties are sought after for applications in optical data storage, image processing, and optical switching. The key molecular requirements for such materials are a high degree of π-electron delocalization and the presence of electron donor-acceptor groups, which facilitate intramolecular charge transfer and lead to large hyperpolarizability values.

While direct NLO studies on N-(3-Nitrobenzylidene)methanamine are not extensively detailed, research on closely related analogues provides strong evidence for its potential in this field. For instance, studies on compounds like N-(3-nitrobenzylidene)-p-fluoroamine and N-(3-nitrobenzalidene)2,4-dimethylaniline have been conducted to evaluate their NLO behavior. researchgate.netmdpi.com These molecules, which share the same 3-nitrobenzylidene core, exhibit properties indicative of NLO activity. Theoretical calculations, such as ab initio quantum chemical calculations, have been used to determine their electric dipole moments (μ) and first hyperpolarizabilities (β), suggesting they possess nonzero microscopic NLO behavior. researchgate.net Furthermore, experimental and theoretical analyses of N-(3-nitrobenzalidene)2,4-dimethylaniline have explored its third-order optical nonlinearities. mdpi.com A crucial characteristic for practical NLO materials is transparency in the visible region of the electromagnetic spectrum to avoid signal loss. Investigations into these analogous compounds have shown good transparency in this region, a promising trait for NLO applications. researchgate.net

Table 1: NLO-Relevant Properties of Analogous Compounds

| Compound | Investigated Property | Method | Finding |

|---|---|---|---|

| N-(3-nitrobenzylidene)-p-fluoroamine | First Hyperpolarizability (β) | Ab initio calculations | Predicted to have nonzero microscopic NLO behavior. researchgate.net |

| N-(3-nitrobenzylidene)-p-fluoroamine | Optical Transparency | UV-visible Spectroscopy | Good transparency in the visible region. researchgate.net |

Given that this compound possesses the requisite nitro acceptor group and a conjugated imine-aromatic system, it is structurally poised to exhibit similar NLO properties, making it a candidate for further investigation in the field of optical materials.

Integration into Polymeric and Hybrid Materials

The incorporation of specific functional molecules into polymer chains is a fundamental strategy for creating advanced materials with tailored properties. The imine linkage (C=N) within this compound provides a chemical handle for its integration into polymeric architectures. The synthesis of polymers containing imine bonds, known as polyimines or poly(Schiff base)s, is a well-established area of polymer chemistry.

These materials can be synthesized through the polycondensation of diamine and dialdehyde monomers. While this compound itself is not a difunctional monomer, its derivatives could be designed for such polymerizations. For example, synthesizing a diamine analogue of methanamine or a dialdehyde version of 3-nitrobenzaldehyde (B41214) would allow for its incorporation into a linear polymer backbone. Such polymers could harness the electronic properties of the nitrobenzylidene moiety, potentially leading to materials with unique optical or conductive characteristics.

Furthermore, the imine bond is known for its dynamic nature, which is utilized in the creation of covalent adaptive networks (CANs). rsc.org These materials, also known as vitrimers, contain dynamic covalent bonds that can rearrange under external stimuli like heat, allowing the material to be reprocessed, recycled, or self-healed. rsc.org The reversible imine linkage makes it an excellent candidate for designing such smart materials. rsc.org Integrating the this compound structure into an epoxy thermoset or similar polymer network via its imine bond could create a recyclable or self-healing material with specific electronic functionalities imparted by the nitro group.

Principles of Supramolecular Assembly and Molecular Recognition

Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and dipole-dipole forces, are central to the principle of molecular recognition, where molecules selectively bind to one another.

The molecular structure of this compound contains several features that can drive supramolecular assembly.

Aromatic System: The phenyl ring is capable of engaging in π-π stacking interactions with other aromatic systems, a common organizing force in the crystal engineering of organic compounds.

Nitro Group: The strongly electron-withdrawing and polar nitro group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

Imine Nitrogen: The nitrogen atom of the imine group has a lone pair of electrons and can act as a hydrogen bond acceptor.

Through the interplay of these forces, this compound molecules can recognize each other and assemble into well-defined, higher-order structures in the solid state. The precise architecture of these assemblies is dictated by a delicate balance of these weak interactions. Studies on the molecular recognition between different N-donor compounds and functionalized acids have demonstrated how specific hydrogen bonding patterns, such as O-H···N and C-H···O, lead to the formation of elegant and complex supramolecular networks. rsc.org The ability to form such ordered arrangements is fundamental to designing crystalline materials with predictable structures and properties.

Role in Dynamic Covalent Chemistry Networks

Dynamic Covalent Chemistry (DCvC) utilizes reversible chemical reactions to create chemical systems that can adapt their structure and properties in response to their environment. rsc.org These dynamic networks are at the heart of materials with intriguing functions, including self-healing polymers, chemical sensors, and transient materials. rsc.org

The formation of an imine from an amine and an aldehyde is a classic example of a reversible covalent reaction. The synthesis of this compound from methanamine and 3-nitrobenzaldehyde is an equilibrium process that can be controlled by, for example, the removal of the water byproduct. This inherent reversibility of the imine bond makes this compound and related structures prime components for DCvC networks.

By incorporating this imine linkage into a polymer network, the bonds can continuously break and reform, particularly under catalytic conditions or with thermal input. This dynamic exchange allows the material to flow like a viscous liquid at high temperatures without losing its network integrity, enabling properties such as reprocessability and stress relaxation. This places the chemistry of this compound at the foundation of creating robust, adaptable, and sustainable materials.

Precursor for Organic-Inorganic Hybrid Perovskites

Organic-inorganic hybrid perovskites are a class of materials that have attracted immense attention, particularly for their use in high-efficiency solar cells. researchgate.net These materials typically have the formula ABX₃, where A is an organic cation. Methylammonium (MA⁺, CH₃NH₃⁺) is a common A-site cation, making methylamine (B109427) (CH₃NH₂) a crucial precursor. However, methylamine is a toxic and difficult-to-handle gas.

Recent research has demonstrated an innovative and safer synthetic pathway that connects the synthesis of imines like this compound with the production of hybrid perovskites. This pathway utilizes a stable, solid-state methylamine precursor, methyl ammonium methyl carbamate (B1207046) (MAC), which serves as an efficient and safe alternative to gaseous methylamine.

This solid MAC reagent exhibits excellent reactivity. It can be ground with inorganic precursors like PbI₂ and I₂ at room temperature to directly synthesize the perovskite MAPbI₃. Concurrently, the same MAC precursor can react efficiently in solventless conditions with aromatic aldehydes, such as 3-nitrobenzaldehyde, to produce the corresponding imines. The reaction between MAC and 3-nitrobenzaldehyde yields this compound as the exclusive product with over 97% yield, demonstrating higher selectivity than traditional methylamine-based syntheses. Single crystals of the resulting this compound have been grown and characterized using single-crystal X-ray diffraction to confirm their molecular structure. This dual utility places this compound directly within the synthetic landscape of next-generation energy materials.

Table 2: Synthesis of this compound using MAC

| Reactants | Conditions | Product | Yield | Reference |

|---|

Q & A

Basic: What are the recommended synthetic routes for N-(3-Nitrobenzylidene)methanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via a Schiff base condensation reaction between 3-nitrobenzaldehyde and methanamine. Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of aldehyde to amine in ethanol or methanol under reflux (6–12 hours).

- Catalysts : Acidic (e.g., acetic acid) or solvent-free conditions can accelerate imine formation .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Optimization Tips : Monitor reaction progress via TLC. Adjust solvent polarity or temperature to improve yield (reported 70–98% in optimized setups) .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic imine proton signals at δ 8.3–8.5 ppm (CH=N) and aromatic protons at δ 7.5–8.2 ppm. ¹³C NMR confirms the C=N bond at ~160 ppm .

- IR Spectroscopy : A strong C=N stretch at ~1640 cm⁻¹ and nitro group vibrations at ~1520 and ~1350 cm⁻¹ .

- X-ray Crystallography : Resolves bond lengths (e.g., C=N: ~1.28 Å) and crystallographic packing (monoclinic, space group P121/c1) .

Basic: How does the chemical stability of this compound vary under different experimental conditions?

- pH Sensitivity : The imine bond hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, regenerating the aldehyde and amine.

- Thermal Stability : Decomposes above 200°C; store at 2–8°C in inert atmospheres .

- Solvent Compatibility : Stable in aprotic solvents (e.g., DMSO, DMF) but degrades in water-rich environments .

Advanced: What crystallographic insights are available for this compound, and how do bond parameters inform reactivity?

Single-crystal X-ray diffraction reveals:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P121/c1 |

| Unit Cell Volume | 1556.13 ų |

| C=N Bond Length | 1.281 Å |

| N–O (Nitro) Length | 1.214–1.226 Å |

| The shortened C=N bond (vs. C-N single bonds) suggests electron delocalization, enhancing electrophilicity for nucleophilic attacks . |

Advanced: How can researchers design experiments to evaluate this compound as a corrosion inhibitor?

- Weight Loss Method : Immerse mild steel in 0.1 M HCl with 50–1000 ppm inhibitor. Measure mass loss over 24–72 hours .

- Electrochemical Tests : Use potentiodynamic polarization and EIS to determine inhibition efficiency (%IE) and adsorption isotherms (e.g., Langmuir) .

- Surface Analysis : SEM/EDS post-exposure identifies inhibitor film formation and elemental composition .

Advanced: What computational strategies are effective for predicting the bioactivity of this compound?

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like RNA polymerase (PDB: 6M71). Prioritize compounds with ΔG < -7 kcal/mol .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer interactions with biological receptors .

Advanced: How does this compound interact with enzymes in biological systems?

- Mechanistic Studies : The nitro group acts as an electron-withdrawing moiety, enhancing binding to enzyme active sites (e.g., cytochrome P450).

- Inhibition Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADPH depletion in CYP450) .

Advanced: How should researchers address contradictions in reported solubility and reactivity data?

- Solubility Conflicts : Discrepancies arise from solvent polarity (e.g., 22 mg/mL in DMSO vs. <1 mg/mL in water). Validate via saturation shake-flask method .

- Reactivity Variability : Differences in nitro group reduction kinetics (e.g., catalytic hydrogenation vs. NaBH₄) require controlled pH and catalyst screening .

Advanced: What catalytic applications leverage the imine functionality of this compound?

- Organocatalysis : The C=N bond facilitates asymmetric aldol reactions when paired with chiral auxiliaries (e.g., proline derivatives) .

- Metal Coordination : Acts as a ligand for Cu(II) or Fe(III) in oxidation reactions, enhancing turnover frequency in alcohol-to-ketone conversions .

Advanced: What safety protocols are critical for handling this compound in lab settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.